molecular formula C11H16F3N3O2S B7153743 N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine

N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B7153743
M. Wt: 311.33 g/mol
InChI Key: OQFHLUCHZZUNMH-UHFFFAOYSA-N
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Description

N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine is a synthetic organic compound characterized by its unique structural features, including a pyridazine ring substituted with a trifluoromethyl group and an ethylsulfonylpropan-2-yl group

Properties

IUPAC Name

N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2S/c1-4-20(18,19)7-8(2)17(3)10-6-5-9(15-16-10)11(12,13)14/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFHLUCHZZUNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(C)N(C)C1=NN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-(trifluoromethyl)pyridazine and 1-ethylsulfonylpropan-2-amine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols, in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives or reduced pyridazine rings.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe to investigate biochemical pathways involving pyridazine derivatives.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

Industry

In the industrial sector, this compound finds applications in the development of agrochemicals and materials science, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the ethylsulfonyl group can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-chloropyridazin-3-amine
  • N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-methylpyridazin-3-amine
  • N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-fluoropyridazin-3-amine

Uniqueness

Compared to similar compounds, N-(1-ethylsulfonylpropan-2-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability and reactivity. This makes it particularly valuable in applications requiring high specificity and stability.

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